molecular formula C14H24N2O3 B2623758 Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate CAS No. 2414377-55-0

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No. B2623758
CAS RN: 2414377-55-0
M. Wt: 268.357
InChI Key: BDJZHHPJYZEBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C14H24N2O3 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-4-6-14(10-16)7-5-11(17)15-9-14/h4-10H2,1-3H3,(H,15,17) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 268.36 . The compound is stored at room temperature .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As this compound is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

properties

IUPAC Name

tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-4-6-14(10-16)7-5-11(17)15-9-14/h4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZHHPJYZEBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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